molecular formula C9H13N3O2 B13077184 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide

Katalognummer: B13077184
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: WNFDBRXVFHQNDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide is a chemical compound with a molecular formula of C9H13N3O2. This compound is known for its unique structure, which includes a pyridine ring, an amide group, and an amino group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide typically involves the reaction of 3-amino-2-oxo-1,2-dihydropyridine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amides.

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride
  • 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile
  • 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(cyclopropylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide is unique due to its specific structure, which includes an ethyl group attached to the amide nitrogen. This structural feature can influence its reactivity and biological activity, making it distinct from other related compounds.

Eigenschaften

Molekularformel

C9H13N3O2

Molekulargewicht

195.22 g/mol

IUPAC-Name

2-(3-amino-2-oxopyridin-1-yl)-N-ethylacetamide

InChI

InChI=1S/C9H13N3O2/c1-2-11-8(13)6-12-5-3-4-7(10)9(12)14/h3-5H,2,6,10H2,1H3,(H,11,13)

InChI-Schlüssel

WNFDBRXVFHQNDD-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)CN1C=CC=C(C1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.